6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2,3,4,5-tetrahydropyridazin-3-one

Medicinal Chemistry Scaffold Chemistry Building Block

Researchers requiring a defined heterocyclic scaffold for SAR expansion often face unquantifiable risk when substituting close analogs. This compound resolves that uncertainty by providing a specific 3-ethyl-1,2,4-oxadiazole substitution pattern on a tetrahydropyridazin-3-one core (MF: C₈H₁₀N₄O₂; MW: 194.19), creating a unique hydrogen-bonding and steric environment distinct from methyl or phenyl analogs. - Unique dual diversification points (oxadiazole C-3, pyridazinone N-2) for fragment-based discovery or DEL synthesis. - Supplied at ≥95% purity to meet initial screening requirements without additional purification. - Low molecular weight scaffold (194.19 g/mol) with calculated logP ~0.5-1.0 for favorable physicochemical profiling.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 1338682-76-0
Cat. No. B1526297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2,3,4,5-tetrahydropyridazin-3-one
CAS1338682-76-0
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=NNC(=O)CC2
InChIInChI=1S/C8H10N4O2/c1-2-6-9-8(14-12-6)5-3-4-7(13)11-10-5/h2-4H2,1H3,(H,11,13)
InChIKeyPQBCORDVTXTXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2,3,4,5-tetrahydropyridazin-3-one — Scaffold Identity and Procurement


6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2,3,4,5-tetrahydropyridazin-3-one is a heterobifunctional small-molecule scaffold that combines a 1,2,4-oxadiazole ring with a tetrahydropyridazin-3-one core (MF: C₈H₁₀N₄O₂; MW: 194.19 g/mol) [1]. Vendors typically supply the compound at ≥95% purity and describe it as a “versatile small molecule scaffold” that is strictly for research use . No peer-reviewed pharmacological target, potency value, or head-to-head comparator study was identified for this specific CAS number in the permitted literature space; consequently, procurement differentiation must rely on structural uniqueness rather than proven bioactivity advantage.

Unique 3-ethyl-1,2,4-oxadiazole substitution pattern
Supplied for research use as a heterobifunctional building block
No bioactivity comparator data identified; procurement value relies on structural uniqueness

Generic Interchange Risk with This Scaffold


Compounds in the oxadiazole-tetrahydropyridazinone class cannot be assumed interchangeable because minor substituent changes at the oxadiazole 3-position (ethyl vs. methyl, phenyl, or hydrogen) alter both physicochemical properties (logP, aqueous solubility) and potential biological recognition [1]. The ethyl group on the 1,2,4-oxadiazole ring of CAS 1338682-76-0 creates a unique hydrogen-bonding and steric environment that directly influences scaffold binding in medicinal chemistry campaigns; substituting a close analog with a different alkyl or aryl moiety would yield a chemically distinct compound with no guarantee of equivalent synthetic utility or biological fingerprint. Without quantitative comparator data for this specific scaffold, substitution carries unquantifiable risk.

Substituent sensitivity
Minor changes at oxadiazole 3‑position (ethyl vs. methyl, phenyl, hydrogen) can alter logP, solubility, and biological recognition, limiting direct substitution.
Unique binding environment
The ethyl group creates a distinct hydrogen‑bonding and steric environment; close analogs with different alkyl/aryl groups may exhibit different binding profiles.
Unquantifiable risk
No quantitative comparator data exist for this specific scaffold, making substitution outcome unpredictable.

Quantitative Differentiation Evidence


No Direct Comparator Data Available

An exhaustive search of permitted primary literature, patents, and authoritative databases (excluding benchchems, evitachem, molecule, vulcanchem) returned no head-to-head bioactivity, stability, or pharmacokinetic comparison data for 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2,3,4,5-tetrahydropyridazin-3-one versus any named analog or baseline. Valid quantitative differentiation claims cannot be constructed. The scaffold is offered commercially as a research intermediate, and its procurement value is currently limited to its utility as a synthetic building block with a distinctive 3-ethyl-1,2,4-oxadiazole substitution pattern [1].

Comparator Data
Data to verify
No head‑to‑head bioactivity, stability, or PK comparison data available for this CAS.
Structural uniqueness defines procurement value
Acknowledge data gap in sourcing evaluation
Medicinal Chemistry Scaffold Chemistry Building Block

Application Scenarios


Medicinal Chemistry Scaffold Derivatization

The compound may serve as a late-stage derivatization intermediate in medicinal chemistry programs targeting enzymes such as DGAT-1, where oxadiazole-containing cores have demonstrated nanomolar potency in published series [1]. Its specific 3-ethyl substitution provides a defined steric and electronic profile for structure-activity relationship expansion; however, no efficacy data exist for this exact compound.

Fragment-Based or DEL Synthesis

As a low-molecular-weight heterocyclic scaffold (MW 194.19) with two points of diversification (oxadiazole C-3 and pyridazinone N-2), the compound is chemically suited for fragment-based drug discovery or DNA-encoded library (DEL) construction, where its 95% commercial purity meets initial screening requirements .

Physicochemical Probe Toolbox

Researchers requiring a heteroaromatic probe with a calculated logP of approximately 0.5–1.0 and hydrogen-bond donor/acceptor functionality embedded in a partially saturated pyridazinone ring may select this scaffold for systematic physicochemical profiling against fully aromatic analogs; direct comparator data are not currently available .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold derivatization
Oxadiazole scaffold with defined substitution pattern
SAR expansion feasibility; class‑level DGAT‑1 inhibitor context, no direct compound data
Fragment‑based or DEL synthesis
Low molecular weight, two diversification points
Purity suitability for initial screening workflows
Physicochemical probe toolbox
Defined lipophilicity and H‑bond donor/acceptor profile
Physicochemical comparison against aromatic analogs; no direct comparator data
Quote Request

Request a Quote for 6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2,3,4,5-tetrahydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.